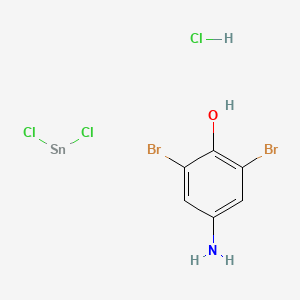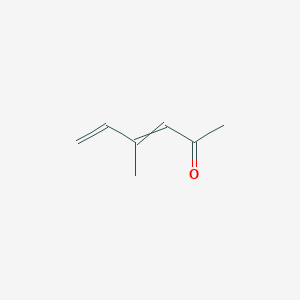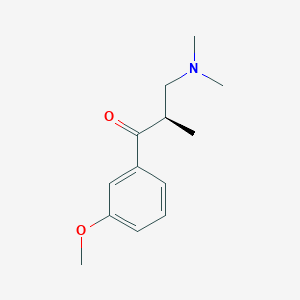![molecular formula C14H16N2O3 B1508024 Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate CAS No. 286946-66-5](/img/structure/B1508024.png)
Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Übersicht
Beschreibung
- Biological Activities : Tropane alkaloids exhibit a wide array of interesting biological activities .
Synthesis Analysis
Research groups worldwide have focused on preparing this basic structure in a stereoselective manner. Most approaches involve enantioselective construction of an acyclic starting material containing stereochemical information for the bicyclic scaffold. Alternatively, stereochemical control can be achieved directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization processes starting from achiral tropinone derivatives .
Molecular Structure Analysis
The compound’s molecular structure consists of an 8-azabicyclo[3.2.1]octane ring system, with a benzyl group attached to the 3-position and a carboxylate group at the 6-position. The stereochemistry of the bicyclic scaffold plays a crucial role in its biological activity .
Chemical Reactions Analysis
Specific chemical reactions involving Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate have been reported in the literature. These reactions contribute to the synthesis of tropane alkaloids and other related compounds. Further studies are needed to explore additional transformations and applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- A study by Liu et al. (2017) focused on the synthesis of a compound related to Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate, demonstrating its potential as an anti-inflammatory agent in myocarditis (Liu, Liu, & Zheng, 2017).
Synthesis Processes and Scalability
- Huang and Teng (2011) developed an improved and scalable process for synthesizing analogues of the compound, highlighting advancements in the synthesis process that could be applied to related compounds (Huang & Teng, 2011).
Chemical Reactions and Catalysis
- Research by Zhang et al. (2017) utilized a related compound, 1,4-Diazabicyclo[2.2.2]octane (DABCO), in decarboxylative acylation reactions, indicating the potential of similar bicyclic structures in organic synthesis and catalysis (Zhang et al., 2017).
- Linn et al. (1994) explored DABCO-catalyzed hydrolysis and alcoholysis reactions, showcasing the catalytic applications of bicyclic structures like Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate (Linn, McLean, & Kelley, 1994).
Synthesis of Derivatives and Isosteres
- Mikhlina et al. (1970) synthesized 5,6-benzo-1,2-diazabicyclo[2.2.2]octane, indicating the versatility of this chemical framework in creating new compounds (Mikhlina, Komarova, & Yakhontov, 1970).
- Campbell et al. (2009) described the synthesis of a compound using an iodolactamization step, related to the chemical structure of interest, showcasing the complex synthetic routes available (Campbell et al., 2009).
Development of Novel Pharmaceuticals
- Guarna et al. (1999) described the synthesis of bicyclic compounds as dipeptide isosteres, demonstrating the potential of such compounds in drug development (Guarna et al., 1999).
Wirkmechanismus
Eigenschaften
IUPAC Name |
benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-13-7-12-6-11(15-13)8-16(12)14(18)19-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUFBLOUBUHGLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)NC1CN2C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728915 | |
| Record name | Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate | |
CAS RN |
286946-66-5 | |
| Record name | Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Benzyloxy-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester](/img/structure/B1507943.png)
![1,4-Dioxaspiro[4.4]nonane-7-carbaldehyde](/img/structure/B1507945.png)
![2-(4-(Piperazin-1-YL)phenylamino)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-YL)pyrimidine-4-carboxamide](/img/structure/B1507947.png)
![tert-butyl 2-(6-methylpyridazin-3-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1507949.png)
![5-Bromo-3-methyl-1H-imidazo[4,5-B]pyridin-2(3H)-one](/img/structure/B1507950.png)





![3-Iodo-5-nitro-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester](/img/structure/B1507959.png)


![Diacenaphtho[1,2-a:1',2'-h]pyrene](/img/structure/B1507965.png)